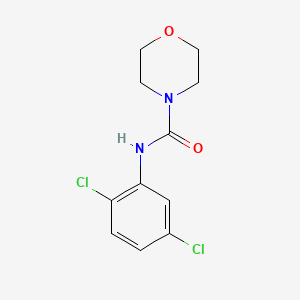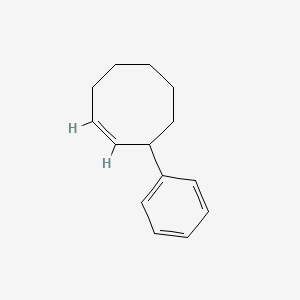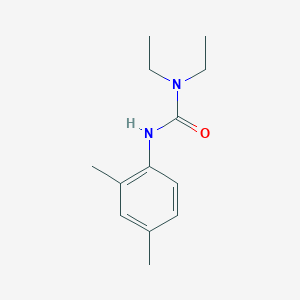
N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a fluorenyl group attached to a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide typically involves the reaction of 9H-fluoren-2-amine with 4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and nanocomposites
Mécanisme D'action
The mechanism of action of N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9-ISOPROPYL-9H-FLUOREN-2-YL)-ACETAMIDE: Similar in structure but with an isopropyl group instead of a dimethylbenzenesulfonamide group.
N-(9-ETHYL-9H-FLUOREN-2-YL)-ACETAMIDE: Features an ethyl group instead of a dimethylbenzenesulfonamide group.
N-(9H-FLUOREN-2-YL)-N-HYDROXY-ACETAMIDE: Contains a hydroxy group instead of a dimethylbenzenesulfonamide group.
Uniqueness
N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide is unique due to the presence of both the fluorenyl and dimethylbenzenesulfonamide groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
102479-05-0 |
|---|---|
Formule moléculaire |
C21H19NO2S |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H19NO2S/c1-15-7-10-19(11-8-15)25(23,24)22(2)18-9-12-21-17(14-18)13-16-5-3-4-6-20(16)21/h3-12,14H,13H2,1-2H3 |
Clé InChI |
ONLPUFUBUBWAEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate](/img/structure/B11954399.png)
![1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)

![2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11954409.png)


![1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954467.png)
